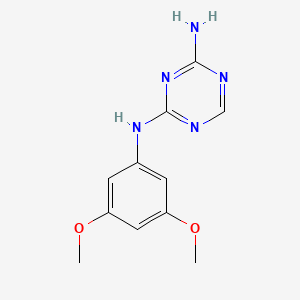

N-(3,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine

Description

Properties

IUPAC Name |

2-N-(3,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O2/c1-17-8-3-7(4-9(5-8)18-2)15-11-14-6-13-10(12)16-11/h3-6H,1-2H3,(H3,12,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNWPZQYCVISAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC2=NC=NC(=N2)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731393 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 3,5-dimethoxyaniline with cyanuric chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through recrystallization or chromatography techniques to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the triazine ring to more reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the triazine ring is substituted with different nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted triazine derivatives.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : This compound serves as an essential building block for synthesizing more complex organic molecules. Its unique triazine structure allows for diverse functionalization possibilities.

- Reactivity : It participates in various chemical reactions including oxidation to form quinones and nucleophilic substitutions that yield different derivatives.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Quinones |

| Reduction | Sodium borohydride | Reduced triazine forms |

| Substitution | Amines, thiols | Substituted triazines |

Biology

- Antimicrobial Activity : Preliminary studies indicate that N-(3,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine exhibits antimicrobial properties against various pathogens.

- Anticancer Potential : Research has shown promising results regarding its anticancer activity. In vitro studies on breast cancer cell lines demonstrate significant growth inhibition.

Case Study: Anticancer Activity

A study evaluated the antiproliferative effects of several triazine derivatives on MDA-MB231 breast cancer cells. The results indicated that certain derivatives exhibited over 50% growth inhibition at concentrations as low as 10 µM. This highlights the potential of this compound and its derivatives in cancer therapy .

Medicine

- Therapeutic Applications : Ongoing research is exploring the use of this compound as a therapeutic agent for diseases such as diabetes and certain cancers. Its mechanism of action may involve modulation of metabolic pathways affected by insulin resistance.

| Disease Targeted | Mechanism of Action |

|---|---|

| Diabetes | Modulation of glucose metabolism |

| Cancer | Induction of apoptosis in cancer cells |

Industry

- Material Science : The compound is being investigated for its potential applications in developing advanced materials such as polymers and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Triazine diamines exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Biological Activity

N-(3,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative that has garnered attention for its potential biological activities. This article explores its various biological properties, including antimicrobial and anticancer effects, and synthesizes findings from diverse sources.

Chemical Structure and Properties

This compound consists of a triazine ring substituted with a 3,5-dimethoxyphenyl group. The chemical formula is with a CAS number of 685113-65-9. Its unique structure contributes to its biological activity and potential applications in medicine and agriculture .

Antimicrobial Properties

Research indicates that compounds within the triazine class exhibit significant antimicrobial activity. This compound has been studied for its effects against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values were determined for several pathogens.

- In vitro studies demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound shows promise in cancer research. Studies have highlighted its ability to inhibit the proliferation of cancer cells through various mechanisms:

- Mechanism of Action : It may induce apoptosis in cancer cells by activating caspases and modulating cell cycle regulators.

- Case Studies : In specific studies involving cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), this compound exhibited dose-dependent cytotoxicity .

Research Findings Summary

A summary of key findings related to the biological activity of this compound is presented in the table below:

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor affecting pathways critical for microbial survival and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells leading to apoptosis.

- Cell Cycle Arrest : The compound has been shown to interfere with cell cycle progression in cancer cells.

Future Directions in Research

Ongoing studies are focusing on:

- In Vivo Studies : To validate the efficacy observed in vitro and assess pharmacokinetics.

- Combination Therapies : Investigating synergistic effects when used with other chemotherapeutic agents.

- Mechanistic Studies : Further exploration into the molecular pathways influenced by this compound.

Q & A

Q. What synthetic methodologies are recommended for N-(3,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine, and how can reaction conditions be optimized for higher yields?

The compound can be synthesized via a multi-step nucleophilic substitution strategy. A typical approach involves reacting cyanoguanidine with 3,5-dimethoxyphenylamine under microwave-assisted conditions to accelerate cyclization and improve regioselectivity . Optimization may include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Catalysis : Phosphorus oxychloride (POCl₃) facilitates triazine ring formation .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) resolves intermediates, while recrystallization in ethanol/water mixtures improves final product purity .

Q. How should researchers validate the structural integrity and purity of this compound?

Combine multiple analytical techniques:

- NMR spectroscopy : Confirm substituent positions via ¹H and ¹³C spectral alignment with computational models (e.g., density functional theory) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺).

- Melting point analysis : Compare observed values (e.g., 150–155°C) with literature to assess purity .

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to detect impurities (<2% threshold) .

Advanced Research Questions

Q. What experimental frameworks are suitable for evaluating the antitumor potential of this compound?

Design dose-response assays using:

- Cell lines : Human cancer models (e.g., MCF-7, HepG2) with non-malignant controls (e.g., HEK293).

- Metrics : IC₅₀ values via MTT assays, apoptosis markers (Annexin V/PI staining), and cell cycle arrest (flow cytometry) .

- Mechanistic studies : Western blotting for apoptosis-related proteins (e.g., caspase-3, Bcl-2) and DNA damage markers (γ-H2AX) .

Q. How can researchers address the compound’s poor aqueous solubility in pharmacological studies?

Strategies include:

- Co-solvent systems : Use DMSO/PEG-400 mixtures (<10% v/v to minimize cytotoxicity) .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (emulsification-solvent evaporation method) to enhance bioavailability .

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the triazine amine positions .

Q. What computational tools are effective for structure-activity relationship (SAR) analysis of triazine derivatives?

- 3D-QSAR modeling : Use Comparative Molecular Field Analysis (CoMFA) to correlate substituent electronic properties (e.g., methoxy group electron-donating effects) with antiproliferative activity .

- Molecular docking : Simulate binding to targets like dihydrofolate reductase (PDB ID: 1U72) to prioritize derivatives for synthesis .

Q. How should stability studies be conducted to determine optimal storage conditions?

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (e.g., >200°C indicates thermal stability).

- Long-term storage : Store in amber vials at −20°C under inert gas (argon) to prevent oxidation .

- Accelerated degradation : Expose to 40°C/75% relative humidity for 4 weeks; monitor via HPLC for degradation products .

Data Contradictions and Mitigation

- Antiproliferative activity variability : Discrepancies in IC₅₀ values across studies may arise from differences in assay protocols (e.g., serum concentration in cell media). Standardize conditions using CLSI guidelines .

- Synthetic yields : Microwave-assisted methods (70–80% yield) often outperform conventional heating (40–50%). Replicate high-yield protocols with controlled power settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.